ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ester group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzylidene group: This step involves the condensation of an aldehyde with the thiophene ring.
Attachment of the ethylanilino group: This can be done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 2-(4-ethylanilino)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H29NO4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-13-15-24(16-14-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-23-11-6-7-12-25(23)35-19-22-10-8-9-20(3)17-22/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29? |
InChI Key |
DRXJDYLLVPWWSO-MPXGMWJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=CC=C3OCC4=CC=CC(=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=CC=C3OCC4=CC=CC(=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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